molecular formula C9H8N2O B3030875 6-Aminoquinolin-3-ol CAS No. 99513-22-1

6-Aminoquinolin-3-ol

Cat. No.: B3030875
CAS No.: 99513-22-1
M. Wt: 160.17
InChI Key: QIGLCOODUDSVQH-UHFFFAOYSA-N
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Description

6-Aminoquinolin-3-ol is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The structure of this compound consists of a quinoline ring system with an amino group at the 6th position and a hydroxyl group at the 3rd position.

Scientific Research Applications

6-Aminoquinolin-3-ol has a wide range of applications in scientific research:

Safety and Hazards

6-Aminoquinolin-3-ol is for R&D use only and not for medicinal, household, or other use . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Future Directions

Quinoline derivatives have been of particular concern in medicinal and organic chemistry. They are commonly considered as a prototype molecule to many drugs . They have been extensively investigated in different fields, with a wide range of practical applications . The advancement of nonlinear optical (NLO) materials has gained great prominence in various technologies .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 6-Aminoquinolin-3-ol are not fully understood yet. It is known that the compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve various types of chemical bonds and forces .

Cellular Effects

It is likely that the compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is likely that the compound’s effects change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is likely that the compound’s effects vary with dosage, potentially including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that the compound is involved in various metabolic pathways, potentially interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .

Transport and Distribution

It is likely that the compound interacts with transporters or binding proteins and affects its localization or accumulation .

Subcellular Localization

It is likely that the compound is localized to specific compartments or organelles within the cell, potentially due to targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminoquinolin-3-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacobs reaction is a classical method used for the synthesis of quinoline derivatives. This reaction involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and oxidation steps .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols. These methods aim to enhance the efficiency and yield of the synthesis while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: 6-Aminoquinolin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline N-oxides, amine derivatives, and substituted quinolines .

Comparison with Similar Compounds

Uniqueness: 6-Aminoquinolin-3-ol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for diverse applications in various fields, setting it apart from other quinoline derivatives .

Properties

IUPAC Name

6-aminoquinolin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-7-1-2-9-6(3-7)4-8(12)5-11-9/h1-5,12H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGLCOODUDSVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901315390
Record name 6-Amino-3-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99513-22-1
Record name 6-Amino-3-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99513-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-3-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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